An In-depth Technical Guide to 3-(3-Hydroxyphenyl)-2-thioxopropanoic Acid and its Analogs: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 3-(3-Hydroxyphenyl)-2-thioxopropanoic Acid and its Analogs: Properties, Synthesis, and Therapeutic Potential
This guide provides a comprehensive overview of 3-(3-hydroxyphenyl)-2-thioxopropanoic acid (CAS 90887-45-9), a unique chemical entity with potential applications in drug discovery and development. Recognizing the limited publicly available data on this specific molecule, this document offers a broader perspective by including in-depth analysis of its structural analogs. By examining the synthesis, properties, and biological activities of related compounds, we can infer potential characteristics and guide future research endeavors for the title compound.
This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel small molecules.
Introduction to 3-(3-Hydroxyphenyl)-2-thioxopropanoic Acid
3-(3-Hydroxyphenyl)-2-thioxopropanoic acid is a multifaceted organic compound featuring a hydroxyphenyl group attached to a thioxopropanoic acid moiety. The presence of a thiol group in place of a carbonyl group at the C2 position distinguishes it from its more extensively studied keto-acid analog, 3-(3-hydroxyphenyl)-2-oxopropanoic acid. This structural modification is anticipated to confer unique chemical reactivity and biological activity.
While specific experimental data for 3-(3-hydroxyphenyl)-2-thioxopropanoic acid is not widely available, its structural components suggest potential for antioxidant activity, metal chelation, and interaction with various biological targets. Commercial availability is limited, with some suppliers providing it for early-stage research purposes without extensive analytical data.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C9H8O3S | |
| Molecular Weight | 196.226 g/mol | |
| XlogP (Predicted) | 1.5 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Synthesis and Characterization
A validated, step-by-step synthesis protocol for 3-(3-hydroxyphenyl)-2-thioxopropanoic acid is not readily found in published literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles, such as the thionation of the corresponding α-keto acid.
Proposed Synthetic Pathway
A potential synthetic route to 3-(3-hydroxyphenyl)-2-thioxopropanoic acid could involve the thionation of 3-(3-hydroxyphenyl)-2-oxopropanoic acid using a thionating agent like Lawesson's reagent.
Caption: Proposed synthesis of the target compound.
Experimental Protocol: A General Approach
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Dissolution: Dissolve 3-(3-hydroxyphenyl)-2-oxopropanoic acid in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
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Addition of Thionating Agent: Add Lawesson's reagent to the solution. The molar ratio of the keto acid to Lawesson's reagent may need to be optimized, but a 1:0.5 to 1:1 ratio is a reasonable starting point.
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Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
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Characterization: The structure of the purified product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Structural Analogs: A Gateway to Understanding
Given the scarcity of data on the target compound, a detailed examination of its structural analogs is crucial for predicting its biological and chemical properties.
3-(3-Hydroxyphenyl)propionic Acid (3-HPPA)
This analog, also known as dihydro-3-coumaric acid, is a well-characterized metabolite of dietary polyphenols, such as quercetin and caffeic acid, formed by gut microbiota.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C9H10O3 | [4][5] |
| Molecular Weight | 166.17 g/mol | [4][5] |
| Water Solubility | 2.8 g/L | [6] |
| logP | 1.14 - 1.75 | [6] |
| pKa (Strongest Acidic) | 4.21 | [6] |
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Cardiovascular Effects: 3-HPPA has demonstrated antihypertensive and vascular protective properties.[7] It can induce vasodilation by activating endothelial nitric oxide synthase (eNOS), leading to a reduction in blood pressure.[7]
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Anti-inflammatory and Antioxidant Properties: As a metabolite of dietary polyphenols, 3-HPPA is implicated in antioxidant and anti-inflammatory effects.[8] It can mitigate the adhesion of monocytes to endothelial cells by suppressing the expression of E-selectin via inhibition of the NF-κB pathway.[1]
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Neuroprotective Effects: Studies have shown that 3-HPPA can inhibit the aggregation of amyloid-β (1-42) peptides, suggesting a potential role in neurodegenerative diseases like Alzheimer's.[2]
3-(3-Hydroxyphenyl)-3-hydroxypropanoic Acid (HPHPA)
HPHPA is another significant metabolite, found in human urine.[9] Elevated levels have been associated with certain metabolic conditions and have been noted in individuals with autism and schizophrenia, potentially arising from the metabolism of phenylalanine by gut bacteria.[9][10]
| Property | Value | Source |
| Molecular Formula | C9H10O4 | [9] |
| Molecular Weight | 182.17 g/mol | [9] |
| Water Solubility | 6.31 g/L | [11] |
| logP | 0.68 | [11] |
| pKa (Strongest Acidic) | 3.94 | [11] |
HPHPA is considered an abnormal metabolite of phenylalanine produced by certain species of Clostridia bacteria in the gastrointestinal tract.[9] Its presence in elevated levels may indicate gut dysbiosis and has been investigated as a potential biomarker for certain neurological conditions.[9][10] It is also classified as a potential neurotoxin and metabotoxin.[11]
Potential Therapeutic Applications and Future Directions
The structural features of 3-(3-hydroxyphenyl)-2-thioxopropanoic acid, particularly the thiono-acid moiety, suggest several avenues for therapeutic exploration. The presence of the thiol group could enhance its antioxidant capacity and metal-chelating abilities compared to its oxygen-containing counterparts.
Caption: Potential applications of the target compound.
Future research should focus on:
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Validated Synthesis and Characterization: Developing and publishing a reliable synthetic protocol and comprehensive analytical data for 3-(3-hydroxyphenyl)-2-thioxopropanoic acid.
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In Vitro Biological Screening: Evaluating its antioxidant, anti-inflammatory, and cytotoxic activities in relevant cell-based assays.
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Comparative Studies: Directly comparing the biological activities of the target compound with its keto-acid and other structural analogs to understand the contribution of the thiono group.
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Metabolic Stability and Pharmacokinetics: Investigating its metabolic fate and pharmacokinetic profile to assess its potential as a drug candidate.
Conclusion
While 3-(3-hydroxyphenyl)-2-thioxopropanoic acid remains a relatively unexplored compound, its structural relationship to well-characterized and biologically active molecules suggests significant potential. By leveraging the knowledge gained from its analogs, researchers can design targeted studies to unlock the therapeutic promise of this unique chemical entity. This guide serves as a foundational resource to stimulate and direct future investigations into the properties and applications of 3-(3-hydroxyphenyl)-2-thioxopropanoic acid.
References
-
PubChem. (n.d.). 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3'-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
-
FooDB. (2011). Showing Compound 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (FDB023037). Retrieved from [Link]
-
FooDB. (2011). Showing Compound 3-(3-Hydroxyphenyl)propanoic acid (FDB021993). Retrieved from [Link]
- Li, R., et al. (2021). 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression. Fitoterapia, 156, 105071.
-
U.S. Environmental Protection Agency. (n.d.). (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis routes for 3-hydroxypropionic acid from renewable sources.... Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(3-hydroxyphenyl)-2-oxopropanoic acid (C9H8O4). Retrieved from [Link]
-
NIST. (n.d.). 3-(3-Hydroxyphenyl)propionic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
Sources
- 1. 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. 3-(3'-Hydroxyphenyl)propionic acid | C9H10O3 | CID 91 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(3-Hydroxyphenyl)propionic acid [webbook.nist.gov]
- 6. Showing Compound 3-(3-Hydroxyphenyl)propanoic acid (FDB021993) - FooDB [foodb.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid | C9H10O4 | CID 102959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Showing Compound 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (FDB023037) - FooDB [foodb.ca]
